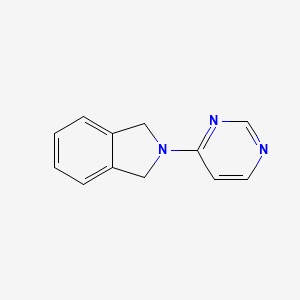

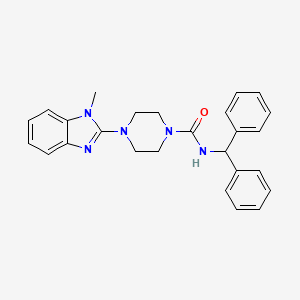

2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is a fundamental structure in nature and is part of many larger biomolecules, including the nucleobase cytosine found in DNA and RNA .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of an amidine with an α,β-unsaturated carbonyl compound . For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .Molecular Structure Analysis

Pyrimidine is a six-membered ring with nitrogen atoms at positions 1 and 3. The structure of pyrimidine derivatives can be elucidated using spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines .科学的研究の応用

2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole has been studied for its potential medicinal properties and its ability to act as a catalyst for various reactions. It has been used as a catalyst in the synthesis of various heterocyclic compounds, such as quinolines, isoquinolines, and pyridines. It has also been used as a catalyst in the synthesis of various pharmaceutical compounds, such as antifungal agents, antiviral agents, and anti-inflammatory agents.

作用機序

Target of Action

The primary target of 2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole is the Serine/threonine-protein kinase ATR . This enzyme plays a crucial role in the DNA damage response mechanism and is required for FANCD2 ubiquitination .

Mode of Action

This compound interacts with its target by acting as an inhibitor . This interaction results in the suppression of the kinase’s activity, thereby influencing the DNA damage response mechanism and the ubiquitination of FANCD2 .

Biochemical Pathways

The compound affects the DNA damage response pathway by inhibiting the Serine/threonine-protein kinase ATR . This inhibition impacts the downstream effects of this pathway, including the maintenance of fragile site stability and the efficient regulation of centrosome duplication .

Result of Action

The molecular and cellular effects of this compound’s action include the regulation of DNA damage response mechanisms and the ubiquitination of FANCD2 . By inhibiting the Serine/threonine-protein kinase ATR, the compound can influence these processes and potentially contribute to the treatment of conditions related to DNA damage.

実験室実験の利点と制限

2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole is a relatively stable compound and is easy to synthesize in the laboratory. It is also a relatively inexpensive compound, making it an attractive option for laboratory experiments. However, it is important to note that this compound is a hazardous compound and should be handled with care.

将来の方向性

2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole has a wide range of potential applications in the field of medicinal chemistry. Further research is needed to explore the potential therapeutic applications of this compound, as well as its potential to act as a catalyst in the synthesis of various pharmaceutical compounds. Additionally, further research is needed to explore the potential of this compound to act as a catalyst in the synthesis of various heterocyclic compounds. Finally, further research is needed to explore the potential of this compound to act as a catalyst in the synthesis of various organic compounds.

合成法

There are several methods for the synthesis of 2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole. The most common method is the condensation reaction of 2-amino-4-chloropyrimidine with ethyl chloroformate. This reaction yields the desired product with a yield of up to 80%. Another method involves the reaction of 2-amino-4-chloropyrimidine with ethyl acetoacetate. This reaction yields the desired product with a yield of up to 95%. The third method involves the reaction of 2-amino-4-chloropyrimidine with ethyl acetoacetate in the presence of an acid catalyst. This reaction yields the desired product with a yield of up to 90%.

生化学分析

Biochemical Properties

The biochemical properties of 2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole are not fully understood yet. Pyrimidine derivatives are known to interact with various enzymes and proteins. For instance, some pyrimidine derivatives have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Molecular Mechanism

Some pyrimidine derivatives have been found to exert their anticancer potential through different action mechanisms, including inhibiting protein kinases .

特性

IUPAC Name |

2-pyrimidin-4-yl-1,3-dihydroisoindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-2-4-11-8-15(7-10(11)3-1)12-5-6-13-9-14-12/h1-6,9H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGDAIVMQWUCMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C3=NC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6434224.png)

![N-{3-[5-(4-chlorophenyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonyl]-2,4-difluorophenyl}propane-1-sulfonamide](/img/structure/B6434264.png)

![N-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B6434278.png)

![1-[(pyrrolidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B6434283.png)

![7-[(pyridin-4-yl)methoxy]quinoline](/img/structure/B6434307.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B6434319.png)

![2-{4-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile](/img/structure/B6434327.png)